molecular formula C13H19NO2 B12637496 N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide CAS No. 921607-20-7

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide

Cat. No.: B12637496
CAS No.: 921607-20-7
M. Wt: 221.29 g/mol
InChI Key: WEZYUYBFOZNOHM-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide is an organic compound known for its diverse applications in various scientific fields. This compound features a hydroxyphenyl group attached to an ethyl chain, which is further connected to a methylbutanamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide typically involves the reaction of 4-hydroxyphenylethylamine with 3-methylbutanoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. The ethyl chain and methylbutanamide moiety can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenethyl alcohol: Shares the hydroxyphenyl and ethyl groups but lacks the amide moiety.

    N-[2-(4-Hydroxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a methylbutanamide group.

Uniqueness

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

921607-20-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C13H19NO2/c1-10(2)9-13(16)14-8-7-11-3-5-12(15)6-4-11/h3-6,10,15H,7-9H2,1-2H3,(H,14,16)

InChI Key

WEZYUYBFOZNOHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCC1=CC=C(C=C1)O

Origin of Product

United States

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